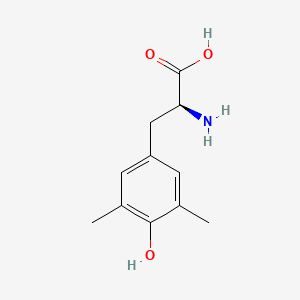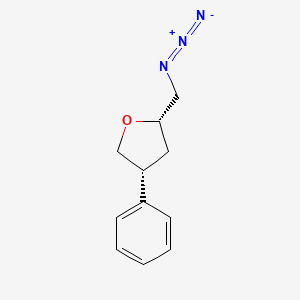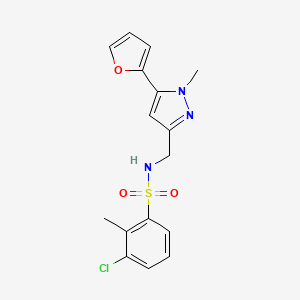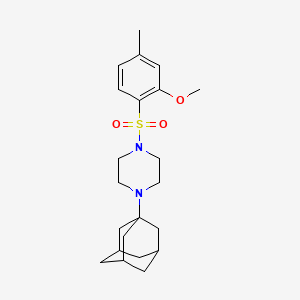
3,5-Dimethyl-L-tyrosine
Übersicht
Beschreibung
“3,5-Diiodo-L-tyrosine” is a product from the iodination of monoiodotyrosine. It’s an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It’s used as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Synthesis Analysis
Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . This enzyme cascade reaction was applied to monitor tyrosinase activity and tyrosinase inhibition assays .Molecular Structure Analysis
The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters .Chemical Reactions Analysis
Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . Response is linear for tyrosine from 5 to 100 μM, and the detection limit (LOD) is 2.74 μM .Physical And Chemical Properties Analysis
The aromatic amino acid l-tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .Wissenschaftliche Forschungsanwendungen
Synthesis in Opioid Peptidomimetics
3,5-Dimethyl-L-tyrosine is utilized in the development of synthetic opioid ligands. These ligands, featuring this residue, often display superior potency at opioid receptor types. The compound's synthesis involves a microwave-assisted Negishi coupling, which forms a key carbon-carbon bond. This chemistry has been used to create other unnatural tyrosine derivatives for incorporation in opioid peptidomimetics, enhancing binding and efficacy at opioid receptor subtypes (Bender et al., 2015).
Dissociation Characteristics
The dissociation constants of 3,5-dimethyl-DL-tyrosine have been determined using a potential titration method. These studies provide insights into the compound's chemical behavior, particularly the effects of methyl groups on the dissociation of hydroxyl groups in the compound (Zhang Xiang-dong, 2007).
Anticancer Potential
3,5-Dimethyl-DL-tyrosine has been prepared for studying its anticancer activity. Preliminary tests indicate a slight inhibition of tumor growth in experimental models, suggesting its potential role in cancer treatment (Jorgensen & Wiley, 1963).
Role in Amino Acid Hydroxylation
Research on 3,5-dimethyl-DL-tyrosine has contributed to understanding hydroxylations of aromatic amino acids. These hydroxylations play a crucial role in biochemical processes, including the formation of neurotransmitters and hormones (Coulson et al., 1970).
Impact on Protein Oxidation
Studies involving this compound have helped to investigate the oxidation of tyrosine residues in proteins, a process critical for understanding protein function and regulation (Audette et al., 2000).
DNA-Protein Cross-Linking
Research involving this compound contributes to understanding the formation of DNA-protein cross-links in gamma-irradiated or H2O2-treated cells. Such studies are important for comprehending the molecular mechanisms underlying DNA damage and repair (Olinski et al., 1992).
Wirkmechanismus
Target of Action
3,5-Dimethyl-L-tyrosine is a derivative of the amino acid tyrosine . Tyrosine is known to play a crucial role in various biochemical processes, including the synthesis of neurotransmitters such as norepinephrine and dopamine . Therefore, it’s plausible that this compound may interact with similar targets, particularly enzymes involved in neurotransmitter synthesis and metabolism.
Mode of Action
For instance, tyrosine can undergo various enzymatic transformations, including deamination, elimination, and α-amino shifting . It’s possible that this compound undergoes similar transformations, potentially leading to changes in the levels of certain neurotransmitters or other bioactive compounds.
Biochemical Pathways
This compound, like tyrosine, is likely involved in several biochemical pathways. Tyrosine is a key player in the shikimate pathway, which leads to the production of aromatic amino acids . It’s also a precursor in the synthesis of several important bioactive compounds, including dopamine and norepinephrine . Given its structural similarity to tyrosine, this compound may also participate in these pathways, potentially influencing their downstream effects.
Pharmacokinetics
It’s reasonable to assume that, like other tyrosine derivatives, it would be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized (likely in the liver), and excreted . These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
For instance, tyrosine is known to play a role in protein synthesis, signal transduction, and the regulation of enzymes . Therefore, this compound could potentially have similar effects.
Action Environment
The action of this compound, like other biochemical compounds, is likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound . For instance, certain enzymes that could potentially interact with this compound might only be active under specific conditions. Additionally, factors such as the compound’s stability under different conditions could also influence its efficacy.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-L-tyrosine participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it may serve as a substrate for certain enzymes, such as tyrosine aminotransferase , which catalyzes the transamination of tyrosine and other aromatic amino acids . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may play a role in the regulation of tyrosinemia type II, hepatitis, and hepatic carcinoma recovery .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it may interact with tyrosine aminotransferase, influencing its activity and thereby affecting the metabolism of tyrosine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For example, it has been found to be very stable, with a relatively low rate of hydrolysis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it is considered safe for all animal species, provided that the conditions of use are respected . Higher dietary concentrations may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the metabolism of thyroid hormones .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It may interact with transporters or binding proteins, which can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQINAKFXBIFHG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651811 | |
| Record name | 3,5-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88262-44-6 | |
| Record name | 3,5-Dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B2972789.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)



![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)

![methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2972798.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)


![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)